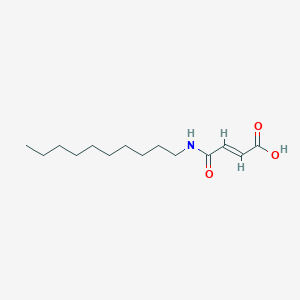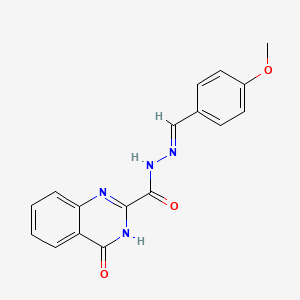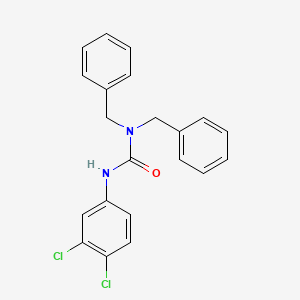
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone is a chemical compound with the molecular formula C8H9N3Se. It is known for its unique structure, which includes a selenium atom, making it a subject of interest in various fields of scientific research. This compound is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone typically involves the reaction of 2,3-dihydro-3-methyl-2-benzoselenazolone with hydrazine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The linear formula for this compound is C8H9N3Se .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard chemical engineering techniques to produce larger quantities if needed.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The hydrazone group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can lead to the formation of selenoxides, while reduction can yield selenides.
Scientific Research Applications
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies due to its unique properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone involves its interaction with specific molecular targets and pathways. The selenium atom plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their functions. The exact pathways involved are still under investigation, but its unique structure allows for diverse interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: This compound is used as a reagent for the spectrophotometric determination of aliphatic aldehydes and hexosamines.
2,3-Dihydro-3-ethyl-2-(2-(phenylimino)ethylidene)benzoselenazole: Another selenium-containing compound with similar reactivity.
Uniqueness
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone is unique due to its specific structure, which includes a selenium atom. This makes it particularly interesting for research in fields like chemistry and biology, where selenium’s properties can be leveraged for various applications. Its hydrazone group also allows for diverse chemical reactions, making it a versatile compound for scientific studies .
Properties
CAS No. |
109339-79-9 |
|---|---|
Molecular Formula |
C8H9N3Se |
Molecular Weight |
226.15 g/mol |
IUPAC Name |
(E)-(3-methyl-1,3-benzoselenazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C8H9N3Se/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,9H2,1H3/b10-8+ |
InChI Key |
XUMDOYSFGAQWPX-CSKARUKUSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2[Se]/C1=N/N |
Canonical SMILES |
CN1C2=CC=CC=C2[Se]C1=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)
![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)



![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)

![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)

![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)


